5-(2,2-ジメチルプロピル)-1H-ピラゾール-3-アミン

説明

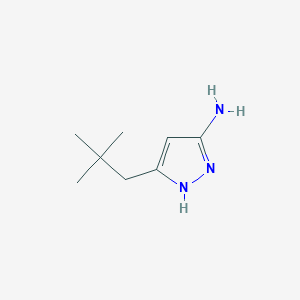

5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C8H15N3 and its molecular weight is 153.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

アクチニド(III)/ランタノイド(III)分離

この化合物は、アクチニドとランタノイドの分離のために、核化学の分野で利用されてきました。ある研究では、この化合物を含む溶媒のガンマ線照射安定性が実証されており、これは分離プロセスに不可欠です。 研究では、照射中の硝酸の存在が保護効果をもたらし、使用される溶媒の安定性を向上させることが示されました .

放射線分解生成物の同定

高分解能質量分析法は、"5-(2,2-ジメチルプロピル)-1H-ピラゾール-3-アミン"を含む溶媒をガンマ線照射にさらしたときの主要な放射線分解生成物を特定するために使用されてきました。 これは、分解経路を理解し、核用途のためにより安定なシステムを設計するために重要です .

MRMによる定量分析

照射されたサンプル中のこの化合物の残留濃度を定量分析するために、特異的に開発された多重反応モニタリング(MRM)法が使用されています。 この分析技術は、核廃棄物の管理と処理における化合物の完全性を監視するために不可欠です .

結晶構造決定

この化合物は、結晶学において、アクチニド/ランタノイド分離に関与する錯体の結晶構造を決定するために使用されてきました。 この情報は、化合物の結合と配位挙動を理解するために不可欠であり、より効率的な分離プロセスの開発につながる可能性があります .

金属分離における配位子効率

研究では、"5-(2,2-ジメチルプロピル)-1H-ピラゾール-3-アミン"は、ランタノイド(III)からのアクチニド(III)の分離における配位子として効率的であることが強調されています。 配位子の設計と金属との相互作用は、選択性と分離性能を向上させるために重要です .

カルベンの開発

"5-(2,2-ジメチルプロピル)-1H-ピラゾール-3-アミン"とは直接関係ありませんが、化学におけるカルベンの開発では、関連するピラゾリル系配位子が使用されています。 これらの配位子は、天然物の合成や遷移金属化学において応用されており、問題の化合物の潜在的な研究分野を示唆しています .

作用機序

Target of Action

The primary target of 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine is the Monopolar spindle 1 (Mps1) kinase . Mps1 kinase plays a crucial role in the proper division of cancer cells, ensuring their survival and replication .

Mode of Action

5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine acts by binding to the Mps1 kinase, inhibiting its regulatory checkpoint activities . This inhibition causes accelerated cell division with increased missegregation errors that ultimately reduce the viability of malignant cells .

Biochemical Pathways

The primary biochemical pathway affected by 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine is the cell division process, specifically the transition from metaphase to anaphase . By inhibiting Mps1 kinase, the compound disrupts the alignment of chromosomes in cancer cells, leading to errors in cell division .

Result of Action

The inhibition of Mps1 kinase by 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine leads to accelerated cell division with increased missegregation errors . This results in a reduction in the viability of malignant cells, making the compound a potential anticancer agent .

生化学分析

Biochemical Properties

5-(2,2-Dimethylpropyl)-1H-pyrazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with gamma-irradiated solvents containing C5-BPP (2,6-Bis(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)pyridine), which is used for actinide (III)/lanthanide (III) separation . The nature of these interactions involves complexation and extraction processes, which are crucial for the separation of specific ions.

Cellular Effects

The effects of 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the stability of solvents and their radiolytic stability, which in turn affects cellular processes

Molecular Mechanism

At the molecular level, 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine exerts its effects through binding interactions with biomolecules. It acts as a ligand for efficient actinide (III)/lanthanide (III) separation, forming stable complexes with these ions . This binding interaction is crucial for its role in biochemical reactions and its ability to influence cellular processes. Additionally, it may inhibit or activate specific enzymes, leading to changes in gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors in its effectiveness. It has been observed that the presence of nitric acid during irradiation can protect the compound from degradation, enhancing its stability . Long-term effects on cellular function have also been noted, with changes in cellular processes observed over extended periods.

Dosage Effects in Animal Models

The effects of 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine vary with different dosages in animal models. Studies have shown that at lower dosages, the compound can effectively separate actinide (III) ions without causing significant adverse effects . At higher dosages, toxic effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions.

Metabolic Pathways

5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic flux and the levels of metabolites it produces are essential for understanding its role in biochemical reactions. The exact pathways and enzymes involved are still being studied, but it is known to affect the degradation of specific biomolecules .

Transport and Distribution

The transport and distribution of 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine within cells and tissues are critical for its function. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its effectiveness and potential side effects.

Subcellular Localization

The subcellular localization of 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine is essential for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications

生物活性

5-(2,2-Dimethylpropyl)-1H-pyrazol-3-amine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

1. Synthesis and Structural Characterization

The synthesis of 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine typically involves the reaction of appropriate hydrazines with carbonyl compounds to form the pyrazole ring. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds. For instance, the NMR spectra reveal distinct chemical shifts that correlate with specific protons in the pyrazole structure, indicating successful synthesis and structural integrity .

2.1 Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of pyrazole derivatives, including 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine. The compound has been evaluated for its inhibitory effects on key enzymes involved in carbohydrate metabolism:

- α-Glucosidase Inhibition : The compound exhibited significant inhibitory activity against α-glucosidase, an enzyme that plays a crucial role in carbohydrate digestion. The IC50 value was reported at approximately 75 µM, comparable to standard inhibitors like Acarbose .

- α-Amylase Inhibition : Similar inhibitory effects were observed against α-amylase, with an IC50 value around 95 µM, demonstrating its potential as a therapeutic agent for managing postprandial hyperglycemia .

2.2 Antioxidant Activity

The antioxidant properties of 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine were assessed using various assays:

- DPPH Assay : The compound demonstrated considerable radical scavenging activity, indicating its potential as an antioxidant agent.

- ABTS Assay : Results from the ABTS assay further confirmed its ability to neutralize free radicals effectively .

Molecular docking studies have been conducted to elucidate the binding interactions between 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine and target enzymes such as α-glucosidase and α-amylase. These studies suggest that the compound binds effectively at the active sites of these enzymes, inhibiting their activity through competitive mechanisms .

4. Case Studies and Research Findings

Several case studies have reported on the biological activities of pyrazole derivatives:

- A study demonstrated that modifications in the pyrazole structure significantly influenced its biological activity. For example, substituents at specific positions on the pyrazole ring enhanced its antidiabetic and antioxidant properties .

- Another investigation focused on the synthesis of related pyrazole compounds and their antimicrobial activities. It was found that certain structural modifications could lead to enhanced efficacy against various bacterial strains .

5. Comparative Analysis with Other Pyrazole Derivatives

| Compound Name | Antidiabetic Activity (IC50 α-glucosidase) | Antioxidant Activity (DPPH IC50) |

|---|---|---|

| 5-(2,2-Dimethylpropyl)-1H-pyrazol-3-amine | 75 µM | Moderate |

| Acarbose | 72 µM | N/A |

| Pyz-1 | 119 µM | High |

| Pyz-2 | 120 µM | Moderate |

6. Conclusion

5-(2,2-Dimethylpropyl)-1H-pyrazol-3-amine shows promising biological activity, particularly in antidiabetic and antioxidant applications. Ongoing research into its mechanism of action and potential therapeutic uses continues to reveal its significance in medicinal chemistry. Future studies should focus on optimizing its structure for enhanced efficacy and exploring its full pharmacological profile.

特性

IUPAC Name |

5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-8(2,3)5-6-4-7(9)11-10-6/h4H,5H2,1-3H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXCZNOUGAEHOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1=CC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。